molecular formula C6H11NO3 B13622459 3-Isocyanato-1,1-dimethoxypropane CAS No. 1211507-34-4

3-Isocyanato-1,1-dimethoxypropane

Cat. No.: B13622459
CAS No.: 1211507-34-4
M. Wt: 145.16 g/mol
InChI Key: YWIVKPPTFNUTAG-UHFFFAOYSA-N
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Description

3-Isocyanato-1,1-dimethoxypropane (CAS: 886593-28-8) is an aliphatic isocyanate derivative containing two methoxy groups at the 1-position and an isocyanate (-NCO) functional group at the 3-position of a propane backbone. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 161.16 g/mol. The compound is characterized by its reactivity as an electrophile, enabling its use in synthesizing ureas, urethanes, and other derivatives through nucleophilic addition reactions.

Properties

CAS No.

1211507-34-4

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-isocyanato-1,1-dimethoxypropane

InChI

InChI=1S/C6H11NO3/c1-9-6(10-2)3-4-7-5-8/h6H,3-4H2,1-2H3

InChI Key

YWIVKPPTFNUTAG-UHFFFAOYSA-N

Canonical SMILES

COC(CCN=C=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-Isocyanato-1,1-dimethoxypropane generally involves:

Conversion of 3-Bromo-1,1-dimethoxypropane to 3-Isocyanato-1,1-dimethoxypropane

The key step to obtain the isocyanate involves substitution of the bromo group with an isocyanate (-NCO) group. Common methods include:

  • Amination followed by phosgene or triphosgene treatment : The bromo compound is first converted to the corresponding amine (3-amino-1,1-dimethoxypropane) via nucleophilic substitution with ammonia or amine sources. The amine is then treated with phosgene or triphosgene to form the isocyanate.

  • Direct conversion using phosgene equivalents : In some cases, the bromo group can be directly converted to the isocyanate via intermediate formation of carbamoyl chloride or related species under controlled conditions.

Typical Reaction Conditions:

Step Reagents/Conditions Notes
Amination Ammonia or primary amine in polar solvent (e.g., ethanol, DMF) Nucleophilic substitution on bromide
Isocyanate formation Phosgene or triphosgene in dichloromethane at low temperature Reaction proceeds overnight, workup includes washing with ammonium salts and drying over sodium sulfate
Purification Flash chromatography on silica gel, recrystallization from ethanol-hexanes Ensures high purity of isocyanate product

Characterization Data:

  • 1H NMR typically shows signals corresponding to the dimethoxy groups and the methylene protons adjacent to the isocyanate.
  • Mass spectrometry confirms molecular weight consistent with the isocyanate derivative.
  • Elemental analysis matches calculated values for C, H, N, and O content.

These methods are adapted from related syntheses of diisocyanates and protected diols described in patent literature and organic synthesis reports.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield (%) Notes
Synthesis of 3-bromo-1,1-dimethoxypropane Protected propane derivatives (dimethoxy acetal) Bromination with brominating agents, K2CO3 or KOtBu in DMSO or DMF, RT to 70°C 64–92 Purified by silica gel chromatography
Amination 3-Bromo-1,1-dimethoxypropane Ammonia or primary amine in polar solvent Not always reported Conversion to amine intermediate
Isocyanate formation 3-Amino-1,1-dimethoxypropane Phosgene or triphosgene in CH2Cl2, low temp 70–80 (typical for similar compounds) Purification by chromatography and recrystallization

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-1,1-dimethoxypropane undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amides, respectively.

    Substitution Reactions: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form amides.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with water.

Scientific Research Applications

3-Isocyanato-1,1-dimethoxypropane has several applications in scientific research:

    Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.

    Industry: Employed in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3-Isocyanato-1,1-dimethoxypropane involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with various nucleophiles, leading to the formation of stable products such as ureas, carbamates, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3-Isocyanato-1,1-dimethoxypropane, differing in substituent positions, functional groups, or backbone structure. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of 3-Isocyanato-1,1-dimethoxypropane and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reactivity/Applications References
3-Isocyanato-1,1-dimethoxypropane 886593-28-8 C₆H₁₁NO₃ 161.16 Two methoxy groups at 1-position; aliphatic isocyanate. Electrophilic reactions (e.g., urethane formation).
1-Isocyanato-3-methoxypropane 7019-13-8 C₅H₉NO₂ 115.13 Single methoxy group at 3-position; shorter chain. Lower steric hindrance; used in small-molecule conjugates.
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ 168.19 Diisocyanate with hexane backbone. Polymer production (e.g., polyurethanes); higher toxicity due to dual -NCO groups.
3-Isocyanato-1,5-dimethyl-1H-pyrazole 1378585-57-9 C₆H₇N₃O 137.14 Heterocyclic structure with pyrazole ring; aromatic influence. Enhanced thermal stability; applications in medicinal chemistry.
3-Bromo-1,1-dimethoxypropane 36255-44-4 C₅H₁₁BrO₂ 183.04 Bromine substituent instead of -NCO; precursor in nucleophilic substitutions. Intermediate for pharmaceuticals and surfactants; reacts via SN2 mechanisms.

Structural and Functional Differences

Substituent Position and Electronic Effects: 3-Isocyanato-1,1-dimethoxypropane features electron-donating methoxy groups at the 1-position, which stabilize the adjacent electrophilic isocyanate group.

Backbone and Heterocyclic Influence: The pyrazole ring in 3-Isocyanato-1,5-dimethyl-1H-pyrazole introduces aromaticity and rigidity, reducing rotational freedom compared to aliphatic analogues. This enhances thermal stability but may limit solubility in nonpolar solvents .

Reactivity Profiles: 3-Bromo-1,1-dimethoxypropane serves as a precursor in substitution reactions (e.g., coupling with phenols to form aryloxypropanals), whereas the isocyanate derivatives primarily undergo addition reactions with amines or alcohols .

Physicochemical Properties

  • Boiling Points : Aliphatic isocyanates like 1-Isocyanato-3-methoxypropane exhibit moderate boiling points (~142.8°C at 760 mmHg), while diisocyanates (e.g., hexamethylene diisocyanate) have higher volatility and lower boiling points due to smaller molecular size .
  • Density : Heterocyclic isocyanates (e.g., pyrazole derivative: 1.18 g/cm³) are denser than aliphatic counterparts (~1.0 g/cm³ for 1-Isocyanato-3-methoxypropane) due to aromatic packing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Isocyanato-1,1-dimethoxypropane, and what experimental challenges are associated with its preparation?

  • Methodological Answer : Synthesis typically involves the reaction of 3-bromo-1,1-dimethoxypropane with silver cyanate (AgNCO) or via nucleophilic substitution with isocyanate precursors under anhydrous conditions. Challenges include controlling exothermic reactions and avoiding hydrolysis of the isocyanate group. Use inert atmospheres (N₂/Ar) and moisture-free solvents (e.g., dry THF or DCM) to prevent side reactions .
  • Key Data :

  • Precursor: 3-Bromo-1,1-dimethoxypropane (CAS 36255-44-4, MW 183.04) .
  • Hazard Mitigation: Employ cryogenic conditions (-20°C storage) and Schlenk-line techniques .

Q. How can researchers confirm the purity and structural integrity of 3-Isocyanato-1,1-dimethoxypropane?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy groups (δ ~3.3 ppm for OCH₃) and isocyanate absence of hydrolyzed byproducts (e.g., urea) .
  • FT-IR : Confirm the N=C=O stretch at ~2250 cm⁻¹ .
  • GC-MS : Monitor purity (>95%) and detect trace solvents or decomposition products .
    • QC Protocols : Establish retention time benchmarks and compare with reference spectra from databases like PubChem .

Q. What are the critical stability and storage considerations for this compound?

  • Methodological Answer : The isocyanate group is highly moisture-sensitive. Store under inert gas (argon) at -20°C in sealed amber vials. Use molecular sieves (3Å) in storage containers to absorb residual moisture. Monitor for CO₂ evolution, indicating hydrolysis to urea derivatives .
  • Decomposition Risks : Exposure to humidity or elevated temperatures (>25°C) accelerates degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 3-Isocyanato-1,1-dimethoxypropane derivatives?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Cross-validate using:

  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations.
  • X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error .
    • Case Study : Discrepancies in NOE effects due to conformational flexibility can be addressed by variable-temperature NMR .

Q. What strategies optimize the reactivity of 3-Isocyanato-1,1-dimethoxypropane in multi-step syntheses (e.g., carbamate or urea formation)?

  • Methodological Answer :

  • Stepwise Functionalization : React with primary amines (e.g., benzylamine) in dry DCM at 0°C to form ureas. Use catalytic DMAP to enhance reaction rates .
  • Protection/Deprotection : Temporarily protect the isocyanate group with trimethylsilyl chloride (TMSCl) during orthogonal reactions .
    • Yield Optimization : Monitor via TLC (Rf shift) and isolate intermediates via flash chromatography (hexane:EtOAc gradients) .

Q. How do regulatory frameworks (e.g., EPA, WHMIS) impact the handling and disposal of 3-Isocyanato-1,1-dimethoxypropane?

  • Methodological Answer :

  • Regulatory Compliance : Classify under UN 1993 (flammable liquid, Class 3, Packing Group III). Adopt fume hoods, PPE (nitrile gloves, goggles), and spill kits per OSHA guidelines .
  • Waste Disposal : Quench residual isocyanate with ethanolamine before aqueous neutralization. Document disposal per EPA 40 CFR Part 261 .

Contradiction Analysis in Published Studies

  • Issue : Discrepancies in reported reaction yields for urea derivatives.
  • Resolution : Variability may stem from amine nucleophilicity or solvent polarity. Replicate reactions using standardized anhydrous DMF and compare kinetics via LC-MS .

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